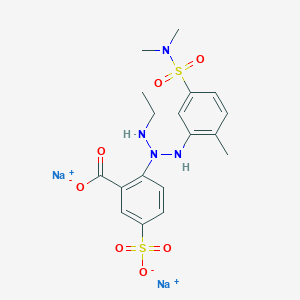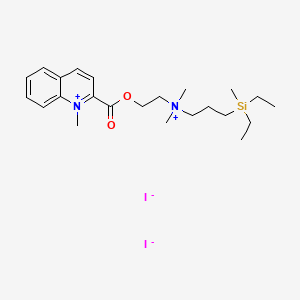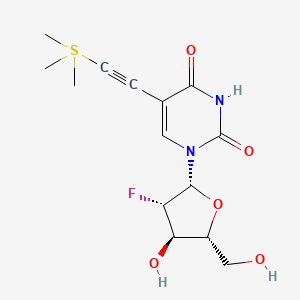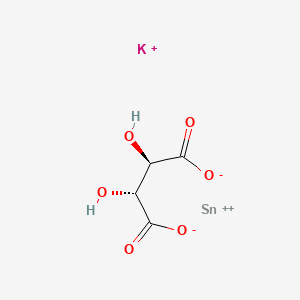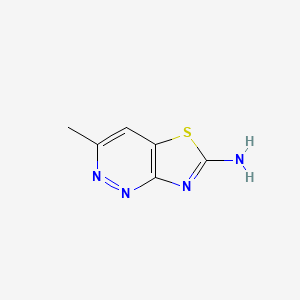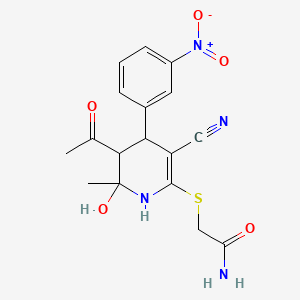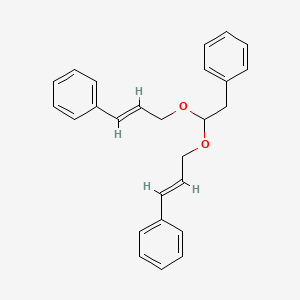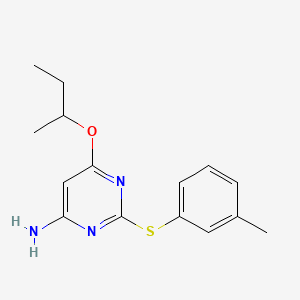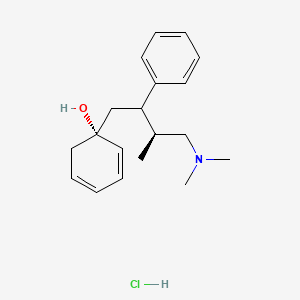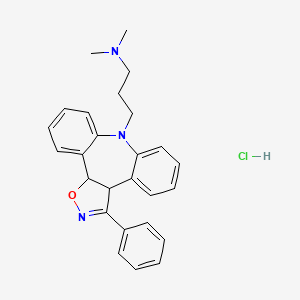
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dibenzoisoxazoloazepine core, a dimethylaminopropyl side chain, and a phenyl group. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride typically involves multiple steps, including the formation of the dibenzoisoxazoloazepine core, the introduction of the dimethylaminopropyl side chain, and the addition of the phenyl group. Common reagents used in these reactions may include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including potential interactions with proteins and enzymes.
Medicine: Exploring its potential as a therapeutic agent for treating various diseases or conditions.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride exerts its effects will depend on its specific interactions with molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride may include other dibenzoisoxazoloazepine derivatives, as well as compounds with similar side chains or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can provide insights into its potential advantages and limitations.
Properties
CAS No. |
90358-78-4 |
|---|---|
Molecular Formula |
C26H28ClN3O |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
N,N-dimethyl-3-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C26H27N3O.ClH/c1-28(2)17-10-18-29-22-15-8-6-13-20(22)24-25(19-11-4-3-5-12-19)27-30-26(24)21-14-7-9-16-23(21)29;/h3-9,11-16,24,26H,10,17-18H2,1-2H3;1H |
InChI Key |
HCMVFDDSRWFBIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C3C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


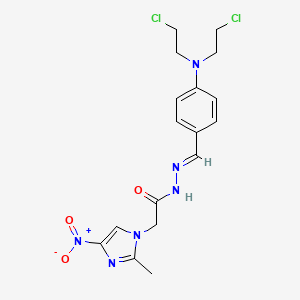
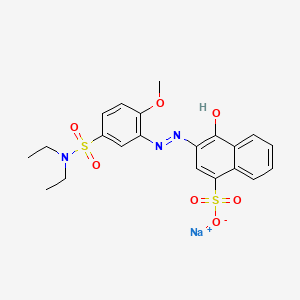
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
